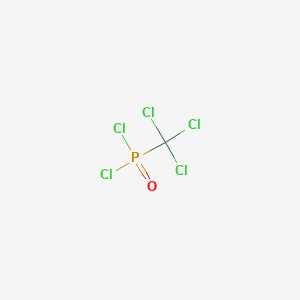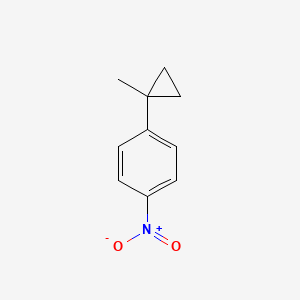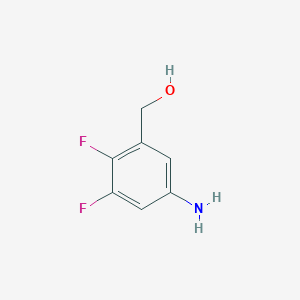
trichloromethylphosphonic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trichloromethylphosphonic dichloride is an organophosphorus compound with the chemical formula CCl₃PCl₂. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various chemicals. This compound is known for its reactivity and is used in a variety of industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
trichloromethylphosphonic dichloride can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride with carbon tetrachloride in the presence of aluminum chloride as a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained .
Another method involves the chlorination of chloromethyldichlorophosphonic dichloride in the presence of light or other catalysts . This method is also effective in producing this compound with high purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The reactions are carried out in specialized reactors designed to handle the corrosive nature of the reactants and products. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
trichloromethylphosphonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace one or more of its chlorine atoms.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different phosphorus-containing compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving this compound include various phosphonic acids and their derivatives. These products are often used as intermediates in the synthesis of other chemicals.
Wissenschaftliche Forschungsanwendungen
trichloromethylphosphonic dichloride has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It is used in the study of enzyme inhibition and other biochemical processes.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of trichloromethylphosphonic dichloride involves its reactivity with nucleophiles and other reactive species. It can form covalent bonds with various molecular targets, leading to the formation of new compounds. The specific pathways and molecular targets involved depend on the nature of the reactants and the conditions under which the reactions are carried out .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylphosphonyl dichloride: This compound is similar in structure but has a methyl group instead of a trichloromethyl group.
Dichloro{4-(4-chlorophenoxy)phthalazin-1-yl} methylphosphonic dichloride: This compound has a similar phosphonic dichloride structure but with additional substituents.
Uniqueness
trichloromethylphosphonic dichloride is unique due to its high reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in the production of various chemicals.
Eigenschaften
CAS-Nummer |
21510-59-8 |
|---|---|
Molekularformel |
CCl5OP |
Molekulargewicht |
236.2 g/mol |
IUPAC-Name |
trichloro(dichlorophosphoryl)methane |
InChI |
InChI=1S/CCl5OP/c2-1(3,4)8(5,6)7 |
InChI-Schlüssel |
IZCROZIPMHFQSU-UHFFFAOYSA-N |
Kanonische SMILES |
C(P(=O)(Cl)Cl)(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-Chloro-7-methyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B8809665.png)
![tert-Butyl [(1S,2R)-1-Benzyl-2-hydroxy-3-(isobutylamino)propyl]carbamate](/img/structure/B8809668.png)
